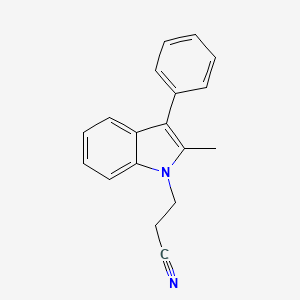
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with β-keto esters . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxides, reduced derivatives, and substituted indoles, which have various applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- has been extensively studied for its applications in:
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparación Con Compuestos Similares
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of biologically active molecules.
2-Phenylindole: A parent structure for selective estrogen receptor modulators.
1-Methyl-2-phenylindole: Reacts with malondialdehyde to form stable chromophores.
The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
52786-91-1 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-(2-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19/h2-6,8-11H,7,13H2,1H3 |
Clave InChI |
QCENHIOFKPTFOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CCC#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


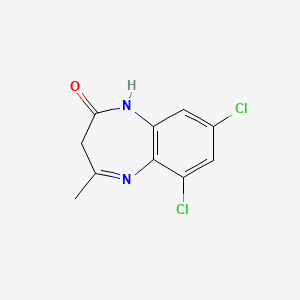
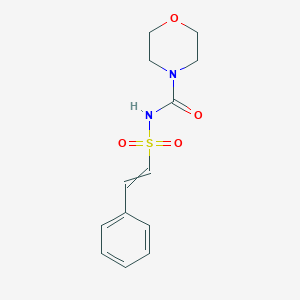
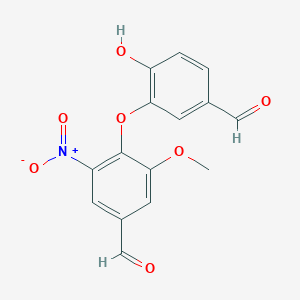
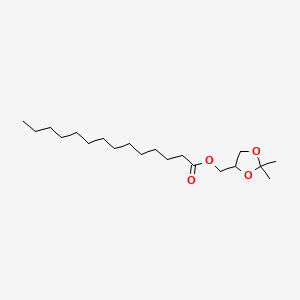

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
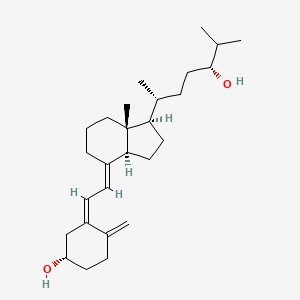
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
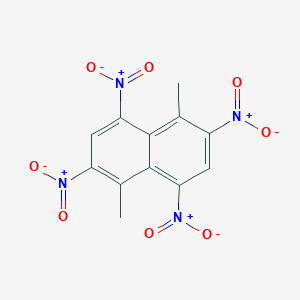
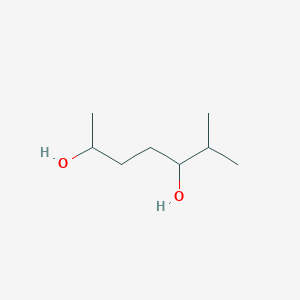
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
